Cas no 1021094-03-0 (methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate)
![methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate structure](https://www.kuujia.com/scimg/cas/1021094-03-0x500.png)
methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate
- methyl 4-(5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamido)benzoate
- F5286-0487
- methyl 4-[[5-[(3-methoxyphenyl)methoxy]-4-oxopyran-2-carbonyl]amino]benzoate
- AKOS024505243
- 1021094-03-0
-
- Inchi: 1S/C22H19NO7/c1-27-17-5-3-4-14(10-17)12-29-20-13-30-19(11-18(20)24)21(25)23-16-8-6-15(7-9-16)22(26)28-2/h3-11,13H,12H2,1-2H3,(H,23,25)
- InChI Key: NIQBIILHZSDRCO-UHFFFAOYSA-N
- SMILES: O(C1=COC(=CC1=O)C(NC1C=CC(C(=O)OC)=CC=1)=O)CC1C=CC=C(C=1)OC
Computed Properties
- Exact Mass: 409.11615195g/mol
- Monoisotopic Mass: 409.11615195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 706
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 100Ų
methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5286-0487-2μmol |
methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate |
1021094-03-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5286-0487-2mg |
methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate |
1021094-03-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5286-0487-5mg |
methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate |
1021094-03-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5286-0487-4mg |
methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate |
1021094-03-0 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5286-0487-15mg |
methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate |
1021094-03-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5286-0487-25mg |
methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate |
1021094-03-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5286-0487-40mg |
methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate |
1021094-03-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5286-0487-75mg |
methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate |
1021094-03-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5286-0487-10mg |
methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate |
1021094-03-0 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5286-0487-20mg |
methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate |
1021094-03-0 | 20mg |
$99.0 | 2023-09-10 |
methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate Related Literature
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
Additional information on methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate
Recent Advances in the Study of Methyl 4-{5-[(3-Methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate (CAS: 1021094-03-0)
In recent years, the compound methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate (CAS: 1021094-03-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyran-2-amido benzoate structure, has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. The following research brief consolidates the latest findings related to this compound, highlighting its synthesis, mechanism of action, and potential clinical applications.
The synthesis of methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate involves a multi-step process that includes the coupling of 3-methoxyphenylmethanol with a pyran-2-amido benzoate precursor. Recent studies have optimized this synthesis to improve yield and purity, making it more feasible for large-scale production. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.
One of the most notable findings in recent research is the compound's ability to interact with specific protein targets involved in inflammatory and oncogenic pathways. In vitro studies have demonstrated that methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate exhibits inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2) and protein kinase B (Akt). These findings suggest its potential as a dual-action therapeutic agent for conditions like chronic inflammation and certain types of cancer.
Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles. Animal studies indicate that it has good oral bioavailability and can effectively cross the blood-brain barrier, opening up possibilities for its use in neurological disorders. However, challenges related to metabolic stability and potential off-target effects remain areas of active research.
In conclusion, methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate represents a promising candidate for further drug development. Its unique chemical structure and multifaceted biological activity make it a valuable subject of study in the quest for novel therapeutics. Future research should focus on optimizing its pharmacological properties and conducting rigorous preclinical trials to validate its efficacy and safety.
1021094-03-0 (methyl 4-{5-[(3-methoxyphenyl)methoxy]-4-oxo-4H-pyran-2-amido}benzoate) Related Products
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)



